Product packaging for Cocamidopropyl hydroxysultaine(Cat. No.:CAS No. 19223-55-3)

Cocamidopropyl hydroxysultaine

Cat. No.: B099760
CAS No.: 19223-55-3
M. Wt: 440.6 g/mol
InChI Key: LCLDNSRTAXDPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cocamidopropyl Hydroxysultaine (CAHS) is a synthetic amphoteric surfactant, primarily derived from the fatty acids of coconut oil . It is widely utilized in scientific research and development for personal care and cleaning formulations due to its multifunctional properties as a surfactant, foam booster, viscosity builder, and conditioning agent . Its mechanism of action is rooted in its amphoteric nature, meaning it can act as either an acid or a base, which provides excellent stability across a wide pH range . In formulations, it functions by reducing the surface tension between oils and water, enabling effective cleansing and emulsification of soils . A key research value of this compound is its ability to enhance the mildness of surfactant systems. When combined with anionic surfactants, it forms more stable micelles and increases the critical micelle concentration (CMC). This process reduces the concentration of free surfactant monomers, which are known to be irritating, thereby mitigating potential irritation and improving the overall safety profile of the end product . Studies on its irritating potential, such as the zein number and bovine albumin tests, have shown that its addition can lead to significantly lower irritation values compared to base formulations . Furthermore, it demonstrates strong resistance to hard water and is an effective antistatic agent . Its primary research applications include the development of mild cleansing products such as shampoos (including baby shampoos), body washes, facial cleansers, and liquid hand soaps . It is also investigated for use in household and industrial cleaning formulations for its foam-stabilizing and wetting properties in the presence of high electrolyte concentrations . Researchers value its synergistic effects, as it is compatible with cationic, anionic, and non-ionic surfactants, and can help reduce the amount of harsher surfactants needed in a formulation . This ingredient is For Research Use Only (RUO) and is strictly intended for laboratory research and industrial manufacturing purposes. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H43N2O5S+ B099760 Cocamidopropyl hydroxysultaine CAS No. 19223-55-3

Properties

CAS No.

19223-55-3

Molecular Formula

C20H43N2O5S+

Molecular Weight

440.6 g/mol

IUPAC Name

3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27)

InChI Key

LCLDNSRTAXDPFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-]

Other CAS No.

19223-55-3
68139-30-0

physical_description

Liquid

Pictograms

Corrosive

Origin of Product

United States

Classification and Chemical Nature Within Amphoteric Surfactant Systems

Cocamidopropyl hydroxysultaine belongs to the class of amphoteric surfactants, meaning it possesses both a positive and a negative charge within the same molecule. atamanchemicals.comchemicalbook.com This dual-charge characteristic is central to its functionality and distinguishes it from other surfactant types like anionic, cationic, and non-ionic surfactants.

Specifically, CAHS is classified as a sulfobetaine (B10348). atamanchemicals.com Its molecular structure features a hydrophobic tail derived from coconut oil (primarily lauric acid) and a hydrophilic head group containing a quaternary ammonium (B1175870) cation and a sulfonate anion. atamanchemicals.comrusticstrength.com This zwitterionic nature allows it to exhibit cationic properties in acidic conditions and anionic properties in alkaline conditions. atamanchemicals.comontosight.ai This adaptability across a wide pH range makes it a highly stable and versatile ingredient in various chemical formulations. atamanchemicals.comontosight.ai

The synthesis of this compound typically involves a multi-step process. It begins with the amidation of coconut oil fatty acids with dimethylaminopropylamine. rusticstrength.com In a subsequent step, this intermediate undergoes a reaction with sodium bisulfite and epichlorohydrin (B41342) to create the final sulfobetaine structure. atamanchemicals.comspecialchem.com

PropertyDescription
Chemical Name This compound
INCI Name This compound
CAS Number 68139-30-0
Chemical Formula C20H42N2O5S specialchem.com
Appearance Clear to pale yellow liquid specialchem.commicrobialtec.com
Type Amphoteric Surfactant (Sulfobetaine) atamanchemicals.com
Origin Synthetic, derived from coconut oil atamanchemicals.comspecialchem.com

Academic Relevance and Emerging Research Trajectories

Mechanistic Investigations of this compound Synthesis

The industrial production of this compound is a multi-step synthetic process rooted in the chemistry of fatty acids and amines. atamanchemicals.com It begins with raw materials derived from coconut oil and involves two principal reaction stages: amidation and quaternization. atamanchemicals.comgoogle.com A thorough understanding of the pathways and kinetics of these reactions is fundamental to controlling the process and ensuring the quality of the final product.

Amidation and Quaternization Reaction Pathways and Kinetics

The synthesis of CAHS typically commences with the amidation of fatty acids obtained from coconut oil with 3-dimethylaminopropylamine (B130723) (DMAPA). cir-safety.org This reaction forms the key intermediate, cocamidopropyl dimethylamine (B145610), also known as amidoamine. researchgate.net This step is a condensation reaction where the primary amine of DMAPA selectively attacks the carbonyl carbon of the fatty acid, forming an amide bond and releasing water as a byproduct. google.com

The second crucial step is the quaternization of the tertiary amine group of the cocamidopropyl dimethylamine intermediate. This is what distinguishes CAHS from other related surfactants like cocamidopropyl betaine (B1666868). The quaternizing agent used is sodium 3-chloro-2-hydroxy-1-propanesulfonate. francis-press.comrsc.org This agent is itself synthesized via an addition reaction between epichlorohydrin (B41342) and sodium bisulfite. atamanchemicals.comgoogle.com The quaternization proceeds via a nucleophilic substitution reaction, where the tertiary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the stable, zwitterionic hydroxysultaine structure. googleapis.comgoogle.com

While specific kinetic data for CAHS synthesis is often proprietary, the kinetics of analogous amidation reactions have been studied. For instance, the amidation of methyl esters with diethanolamine (B148213) using a sulfuric acid catalyst shows a clear dependence on temperature. ijirset.com The reaction rate constant (k) increases with temperature, and from this relationship, the activation energy can be calculated using the Arrhenius equation, providing a quantitative measure of the temperature sensitivity of the reaction. ijirset.com A study on palmitamidopropyl betaine synthesis also highlights the importance of kinetic modeling to understand and optimize the reaction. researchgate.net Similarly, the quaternization reaction kinetics are influenced by the reactivity of the tertiary amine and the alkylating agent. francis-press.com

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of the final this compound product are highly dependent on the precise control of various reaction parameters during both amidation and quaternization. Key variables include temperature, reaction time, molar ratio of reactants, and pH.

During the amidation stage, temperature is a critical factor. The reaction is typically carried out at elevated temperatures, often in the range of 150-170°C, to drive the reaction towards completion by removing the water byproduct. google.com The molar ratio of fatty acid to DMAPA is also carefully controlled, often with a slight excess of the amine, to ensure maximum conversion of the fatty acids. google.com Inadequate control can lead to residual unreacted fatty acids or DMAPA in the amidoamine intermediate, which can affect the subsequent quaternization step and the purity of the final product. researchgate.net

For the quaternization step, both temperature and pH are crucial for maximizing yield and minimizing byproducts. The reaction is often conducted at temperatures between 65°C and 95°C. francis-press.comgoogle.com Maintaining an alkaline pH during this stage is reported to facilitate a faster and more complete reaction, leading to lower levels of unreacted amidoamine in the final product. cosmeticsandtoiletries.com Insufficient reaction time or suboptimal temperature can result in incomplete quaternization, while excessively harsh conditions can lead to the degradation of the product or the formation of unwanted side products. biotage.com

The following interactive tables, based on data from analogous amidoamine and betaine synthesis, illustrate the typical influence of these conditions.

Table 1: Influence of Reaction Time on Amide Product Purity

Reaction Time (minutes)Product Purity (%)Observations
295.2Highest purity, fewer by-products.
594.8Slight increase in by-products.
1092.5Noticeable increase in by-products.
1591.6Lowest purity, significant by-product formation.
Data derived from a representative amide synthesis study illustrates that shorter reaction times can sometimes yield higher purity products by minimizing the formation of side-products. biotage.com

Table 2: Influence of Amidation Temperature on Fatty Acid Conversion

Temperature (°C)Reaction Time (h)Fatty Acid Conversion (%)
1558>95
1656>98
1755>98
This table, based on typical amidoamine synthesis processes, shows that increasing temperature can reduce the required reaction time to achieve high conversion of the fatty acid starting material. google.com

Novel Derivatization Strategies for Functional Enhancement

Beyond optimizing the established synthesis of this compound, current research is exploring novel strategies to enhance its functionality and improve its sustainability profile. These efforts focus on two main areas: the use of alternative, bio-based raw materials and the chemical modification of the surfactant structure itself to create molecules with superior properties.

Exploration of Bio-based Precursors and Sustainable Synthesis Approaches

The conventional synthesis of CAHS relies on coconut oil, which is a renewable resource. atamanchemicals.com However, other components are often derived from petrochemical feedstocks. A key area of research is the substitution of these components with sustainable alternatives. pageplace.de For example, studies have demonstrated the synthesis of novel anionic, cationic, and zwitterionic surfactants from cardanol, a phenolic lipid obtained from cashew nut shell liquid (CNSL), which is a non-edible agricultural byproduct. icevirtuallibrary.comrsc.org Another approach involves using monosaccharides, such as those derived from sugar beet pulp, as the hydrophilic headgroup for new bio-based surfactants, synthesized via a green one-pot reductive amination process. nih.gov

Enzymatic synthesis represents another significant advancement in sustainable chemistry. The use of enzymes as catalysts for amidation can proceed under much milder reaction conditions compared to traditional chemical synthesis, potentially reducing energy consumption and byproduct formation. nih.gov Research into the enzymatic condensation of primary amines with fatty acids has been conducted to optimize conditions for the selective formation of amide surfactants. nih.gov These bio-based and enzymatic approaches offer pathways to surfactants with a reduced environmental footprint. google.com

Chemical Modification for Engineered Structures and Enhanced Functional Attributes

Chemical modification of the basic sultaine structure offers a route to surfactants with engineered properties. A prominent strategy in this area is the synthesis of "gemini" or dimeric surfactants. taylorfrancis.com A gemini (B1671429) surfactant consists of two conventional surfactant molecules chemically linked together at or near their head groups by a spacer chain. taylorfrancis.com This structural modification often leads to dramatically enhanced surface activity, allowing for significantly lower critical micelle concentrations (CMC) compared to their monomeric counterparts. nih.govresearchgate.net

This concept can be applied to CAHS, where two hydroxysultaine molecules could be linked to create a gemini sultaine. Such a molecule would be expected to exhibit superior efficiency in reducing surface tension and enhanced foaming or wetting properties. nih.gov The synthesis of these complex molecules involves reacting the intermediate amidoamine with a di-halogenated compound that acts as the spacer. mdpi.com Research has explored the synthesis of various gemini surfactants, including dissymmetric structures and those with multiple hydrophilic heads, to fine-tune their functional attributes for specific applications, such as enhanced oil recovery or as multifunctional corrosion inhibitors. nih.govi.moscowgoogle.com The covalent grafting of zwitterionic surfactants onto nanoparticles is another advanced modification strategy being explored to enhance performance in complex systems. nih.gov

Interfacial Phenomena and Surface Activity Mechanisms of Cocamidopropyl Hydroxysultaine

Fundamental Interfacial Tension Studies

The efficacy of a surfactant is primarily determined by its ability to adsorb at interfaces and reduce interfacial tension (IFT). For CAHS, this process is influenced by both kinetic and equilibrium factors, as well as the surrounding chemical environment.

Adsorption Kinetics and Equilibrium at Liquid-Gas and Liquid-Liquid Interfaces

The process of reducing interfacial tension begins with the migration of surfactant monomers from the bulk solution to an interface, such as the boundary between air and water (liquid-gas) or oil and water (liquid-liquid). This process, known as adsorption, is driven by the reduction in the system's free energy. The adsorption kinetics describe the rate at which this occurs. Initially, the rate is controlled by the diffusion of monomers to the subsurface layer, followed by their transfer and arrangement at the interface. ijcce.ac.irscispace.com The time required to reach equilibrium can range from seconds to hours, generally decreasing as the bulk surfactant concentration increases. psu.edu

Once equilibrium is established, the interface is populated with a layer of surfactant molecules. As the bulk concentration of CAHS is increased, this adsorption becomes more pronounced until a critical point is reached—the Critical Micelle Concentration (CMC). Above the CMC, monomers begin to self-assemble into aggregates called micelles within the bulk solution, and the interfacial tension reaches its minimum, constant value. mdpi.comresearchgate.net The zwitterionic nature of CAHS, with both positive and negative charges in its headgroup, can lead to multilayer adsorption at interfaces through electrostatic attractions between the molecular layers. researchgate.netresearchgate.net

The table below presents typical interfacial parameters for a closely related zwitterionic surfactant, Cocamidopropyl Betaine (B1666868) (CAPB), which illustrates the general behavior of this class of compounds.

Factors Governing Interfacial Tension Reduction in Aqueous and Non-Aqueous Systems

Several factors influence the ability of Cocamidopropyl Hydroxysultaine to reduce interfacial tension. The interplay between these variables determines the surfactant's efficiency in a given system. mdpi.com

Concentration: As with all surfactants, increasing the concentration of CAHS up to its CMC leads to a significant reduction in interfacial tension. Beyond the CMC, further additions have a minimal effect on IFT as excess molecules form micelles. researchgate.net

pH: The zwitterionic character of CAHS, featuring a quaternary ammonium (B1175870) cation and a sulfonate anion, makes its net charge less dependent on pH compared to other amphoteric surfactants like betaines. researchgate.net However, extreme pH values can still influence interactions with other species in solution and thus affect interfacial properties.

Salinity (Electrolytes): The addition of inorganic salts to an aqueous surfactant solution typically lowers the CMC and reduces the interfacial tension further. psu.edunih.gov The electrolytes screen the electrostatic repulsion between the ionic headgroups at the interface, allowing for a more compact packing of the surfactant molecules. This enhanced surface activity is a key consideration in high-salinity environments like oil reservoirs. researchgate.net

Temperature: Temperature affects both surfactant solubility and the thermodynamics of micellization and adsorption. For some zwitterionic surfactants, an increase in temperature can lead to a decrease in the CMC, suggesting that the micellization process is entropy-driven. nih.gov

System Composition (Aqueous vs. Non-Aqueous): The chemical nature of the two phases defining the interface is paramount. CAHS is highly effective at the oil-water interface, a property leveraged in applications like enhanced oil recovery. bohrium.com The structure of the oil phase and the composition of the aqueous phase (e.g., brine) dictate the ultimate IFT achieved. acs.org In non-aqueous systems, the polarity of the solvent and its interaction with the surfactant's hydrophilic headgroup and hydrophobic tail will govern adsorption and IFT reduction.

The following table shows the impact of concentration on the interfacial tension (IFT) for zwitterionic surfactants in an oil-water system.

Synergistic Interfacial Activity in Mixed Surfactant Systems

CAHS is frequently used in formulations alongside other surfactants, particularly anionics. These mixtures often exhibit synergy, where the combined performance is superior to that of the individual components. mdpi.com

Molecular Interactions and Mixed Monolayer Formation with Anionic Co-surfactants

When CAHS is mixed with an anionic surfactant, such as Sodium Laureth Sulfate (B86663) (SLES) or Sodium Dodecyl Sulfate (SDS), strong attractive interactions occur between the oppositely charged groups in their headgroups. hep.com.cnsemanticscholar.org The cationic quaternary ammonium center of CAHS interacts electrostatically with the anionic sulfate or sulfonate group of the co-surfactant.

This attraction overcomes the electrostatic repulsion that would normally exist between the headgroups of the anionic surfactant molecules. hep.com.cn As a result, the surfactant molecules can pack more tightly at the interface, forming a dense, mixed monolayer. mdpi.com This enhanced packing leads to several synergistic effects:

Reduced CMC: The CMC of the mixture is often significantly lower than the CMC of either individual surfactant. mdpi.com

Greater IFT Reduction: The mixed system can lower the interfacial tension more effectively. semanticscholar.org

Increased Viscosity: In the bulk solution, these interactions can lead to the formation of larger, elongated or "wormlike" micelles, which entangle and cause a significant increase in the solution's viscosity. nih.govnih.gov

The strength of this synergistic interaction is quantified by the interaction parameter, β. A negative value for β indicates an attractive interaction and synergy, with more negative values signifying a stronger interaction.

Role in Modulating Interfacial Charge Density

An interface populated solely by anionic surfactants carries a high negative charge density. This charge creates strong repulsive forces between the surfactant molecules and between adjacent interfaces, such as in the liquid films (lamellae) that make up a foam.

The incorporation of CAHS into the interfacial monolayer significantly modulates this charge. The cationic center of the CAHS molecule partially neutralizes the negative charge of the adjacent anionic surfactant. mdpi.com This reduction in net charge density, or "charge screening," has profound effects on interfacial properties. The decrease in electrostatic repulsion allows for the aforementioned tighter packing in the monolayer. mdpi.com This phenomenon can be observed by measuring the zeta potential of the mixed micelles or particles stabilized by the surfactant mixture. A decrease in the magnitude of the negative zeta potential upon addition of the zwitterionic surfactant confirms the modulation of the interfacial charge. mdpi.com This charge modulation is a key mechanism behind the improved stability of foams and emulsions formulated with anionic/zwitterionic surfactant blends.

Self Assembly and Supramolecular Architectures Formed by Cocamidopropyl Hydroxysultaine

Micellization Thermodynamics and Kinetics

The formation of micelles, the most fundamental self-assembled structure of surfactants, is a thermodynamically driven process characterized by the critical micelle concentration (CMC). The thermodynamics of this process for zwitterionic surfactants like CAHS are influenced by factors such as temperature and alkyl chain length, which affect the Gibbs free energy, enthalpy, and entropy of micellization. dntb.gov.uaresearchgate.netresearchgate.net Generally, the micellization process is spontaneous, with the entropic contribution often being dominant at lower temperatures, while the enthalpic contribution becomes more significant as the temperature increases. dntb.gov.uaacs.org

The critical micelle concentration is a key parameter indicating the efficiency of a surfactant. atamanchemicals.com For CAHS, this value is significantly influenced by the composition of the solution, including the presence of co-solvents, salts, and other surfactants.

In mixed surfactant systems, synergistic interactions can lead to a reduction in the CMC compared to the individual components. For instance, the micellization behavior of a quasi-binary mixture of CAHS with the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been investigated in water-glycerol solutions. The presence of glycerol (B35011), a common co-solvent, can affect the micellization process. dntb.gov.uabohrium.com The stability of micellization can also be influenced by the acidity of the solution, with feeble acidic conditions showing higher stability compared to strongly acidic or basic solutions. researcher.life

System CompositionSolventEffect on CMCReference
Cocamidopropyl hydroxysultaine (CAHS) and Cetyltrimethylammonium bromide (CTAB)Water-GlycerolThe presence of glycerol and the acidity of the solution modulate the mixed CMC. Feeble acidic conditions enhance stability. dntb.gov.uabohrium.comresearcher.life
This compound (CAHS) and Anionic SurfactantsAqueousCAHS lowers the overall CMC of the mixed system. mdpi.com
This compound (CAHS) and Sodium 3-(N-dodecyl ethylenediamino)-2-hydropropyl sulfonate (DES)Water-Glycerol / Water-GlycolThe addition of alcohol affects the synergistic interaction and micellization behavior. colab.ws

Beyond the initial formation of spherical micelles, CAHS can participate in the creation of more complex and elongated structures, particularly in mixed surfactant systems. The morphology of these aggregates is highly dependent on factors such as pH, the ratio of surfactants, and the presence of additives. rsc.org

In mixtures with anionic surfactants like sodium lauroyl sarcosinate (SLSar), CAHS can induce a transition from spherical to wormlike micelles. dntb.gov.uabohrium.com The viscosity of these systems is highly pH-dependent, with a maximum viscosity observed around pH 4.8, which corresponds to a minimum in the ratio of the micelle's reptation time to its breakage time. dntb.gov.uabohrium.com This indicates a dynamic equilibrium between the breaking and reforming of these "living polymers." Cryo-transmission electron microscopy (cryo-TEM) has been used to visualize these network structures. acs.orgresearchgate.net

Similarly, in ternary systems with anionic surfactants like sodium lauryl ether sulfate (B86663) (SLES) and a fatty acid such as dodecanoic acid, transitions from wormlike to disklike micelles have been observed. researchgate.net These structural changes have a direct impact on the rheological properties of the solution.

System CompositionConditionsResulting Micellar MorphologyReference
CAHS and Sodium Lauroyl Sarcosinate (SLSar)pH adjustment (e.g., to ~4.8)Wormlike micelles dntb.gov.uabohrium.com
CAHS, Sodium Lauryl Ether Sulfate (SLES), and Dodecanoic AcidVarying fatty acid concentrationTransition from wormlike to disklike micelles researchgate.net
Cocamidopropyl Betaine (B1666868) (CAPB) and Sodium Dodecyl Sulfate (SDS)Low total surfactant concentration (~10 mM)Sphere-to-rod transition acs.orgmanchester.ac.uk

Complex Supramolecular Assembly Formations

The ability of CAHS to interact with ions and other molecules leads to the formation of intricate supramolecular structures beyond simple micelles.

As a zwitterionic surfactant, CAHS can form supramolecular complexes with cations. researchgate.net Studies using a combination of experimental techniques like Ultra-Performance Liquid Chromatography/Mass Spectrometry/ElectroSpray Ionization (UPLC/MS/ESI+) and theoretical approaches such as Density Functional Theory (DFT) have demonstrated the formation of zwitterion-cation-anion triplets in solution. researchgate.netnih.gov Specifically, the interaction of industrial-grade CAHS with sodium ions has been confirmed. researchgate.net Theoretical studies also show that the interaction energy of these complexes is influenced by the dielectric constant of the solvent, with lower dielectric constant solvents like acetone (B3395972) showing higher interaction energy. researchgate.netresearchgate.net However, the interaction of CAHS pairs in these complexes is reported to be less strong than that of its counterpart, cocamidopropyl betaine. researchgate.netresearchgate.net

The formation of vesicles, which are closed bilayer structures, and wormlike micelles are driven by changes in the packing parameter of the surfactants in an aggregate. rsc.org While spontaneous vesicle formation is more commonly observed in catanionic surfactant mixtures, the presence of zwitterionic surfactants like CAHS in mixed systems can facilitate the formation of these complex structures. rsc.orgdavidmoore.org.uk

The transition from spherical to wormlike micelles in CAHS-containing systems is often triggered by changes in pH or the addition of a co-surfactant. bohrium.comacs.org For instance, in a mixture of CAHS and sodium lauroyl sarcosinate, lowering the pH leads to the growth of wormlike micelles, which can entangle to form a viscoelastic network. dntb.gov.uabohrium.com The mechanism involves the protonation of the carboxylate group of the sarcosinate surfactant, which reduces the electrostatic repulsion between headgroups and favors a more cylindrical packing. The zwitterionic nature of CAHS helps to stabilize these elongated structures. dntb.gov.uabohrium.com

Co-assembly with Diverse Chemical Entities

The self-assembly of CAHS is not limited to interactions with small molecules and ions. It can also co-assemble with a variety of other chemical species, including polymers, to form functional hybrid materials.

In combination with polymers, CAHS can form polymer-surfactant complexes. ulprospector.com For example, studies with cationic guar (B607891) gum have shown that the presence of a zwitterionic surfactant can lead to the formation of multimolecular polymer-surfactant complexes. nih.govdntb.gov.ua These interactions are often driven by electrostatic forces between the charged groups on the polymer and the zwitterionic headgroup of the surfactant. The formation of these complexes can significantly alter the properties of the solution, such as its viscosity and adsorption behavior. 123.57.86 The interaction of sulfobetaine (B10348) surfactants, a class to which CAHS belongs, with ionic polymers like poly(acrylic acid) and poly(sodium 4-styrenesulfonate) can induce the formation of micellar aggregates at concentrations lower than the surfactant's CMC. acs.orggoogle.com This is attributed to hydrogen bonding or hydrophobic interactions. While specific studies on the co-assembly of CAHS with lipids and nanoparticles are not extensively detailed in the provided search results, the general principles of surfactant self-assembly suggest that such interactions are plausible and would be governed by hydrophobic and electrostatic interactions, leading to the formation of structures like liposomes or stabilized nanoparticle dispersions. google.comgoogle.comnih.govmdpi.com

Surfactant-Polymer Complexation and Intermolecular Interactions

The interaction between surfactants and polymers is a key area of study in colloid and polymer science, with applications in various industrial products. physchemres.org The combination of this compound with polymers can lead to the formation of surfactant-polymer complexes, driven by a combination of electrostatic and hydrophobic interactions. mdpi.com

The formation of these complexes is sensitive to solution conditions like pH and ionic strength. mdpi.com For instance, in mixtures with polyelectrolytes, strong electrostatic interactions between the charged head group of the surfactant and the oppositely charged polymer chain are significant at low salt concentrations. mdpi.com However, at higher salt concentrations, these electrostatic interactions weaken. mdpi.com

The hydrophobic interactions stemming from the alkyl chain of the surfactant also play a crucial role. mdpi.com An increase in the length of the alkyl chain enhances hydrophobicity, which can lead to a lower critical micelle concentration (CMC) and critical aggregation concentration (CAC), indicating stronger interactions within the formed micelles. mdpi.com

Studies have shown that when mixed with anionic polymers like poly(sodium styrenesulfonate) (PSSNa), the cationic part of the sulfobetaine surfactant can interact electrostatically with the anionic polymer to form larger aggregates. acs.org Conversely, interactions with cationic polymers can also occur, influencing the temperature responsiveness of the system. acs.org The complexation of this compound with polymers can result in unique solution behaviors and the formation of distinct structures in the bulk solution. mdpi.com

A study investigating the interaction between a zwitterionic polythiophene derivative and cocamidopropyl betaine (a structurally similar surfactant) revealed that the surfactant induces a structural transition from 3-dimensional polymer aggregates to cylindrical aggregates. rsc.org This highlights the significant role of the surfactant in dictating the final supramolecular architecture.

Factor Effect on Surfactant-Polymer Complexation Governing Interactions
Salt Concentration Weakens electrostatic interactions at high concentrations.Electrostatic
Surfactant Alkyl Chain Length Longer chains promote stronger interactions and lower CAC/CMC.Hydrophobic
Polymer Charge Oppositely charged polymers lead to electrostatic attraction and aggregate formation.Electrostatic
pH Can alter the charge of weak polyelectrolytes, shifting the balance between hydrophobic and electrostatic interactions. nih.govElectrostatic, Hydrophobic

Interactions with Chelating Agents and Their Impact on Self-Assembly

The influence of chelating agents on the self-assembly of surfactants is an area of growing research interest. chalmers.se Traditionally viewed as "salting-out" ions that promote the separation of surfactants, recent studies suggest a more complex interaction. chalmers.se

Research indicates that specific interactions can occur between the headgroup of amphoteric surfactants and chelating agents. chalmers.se These interactions can lead to the formation of oligomeric surfactant-like structures with larger hydrophilic portions. chalmers.se This alteration of the surfactant's structure results in the formation of smaller, more spherical micelles. chalmers.se

The strength and probability of these interactions are dependent on several factors:

The presence of oppositely charged moieties on the surfactant and chelating agent. chalmers.se

The chemical groups located near the interacting atoms. chalmers.se

The ratio of the surfactant's volume to its length. chalmers.se

For instance, the introduction of ethylenediamine (B42938) tetraacetic acid disodium (B8443419) (EDTA·2Na), a common chelating agent, has been shown to enhance the performance of foam generated by a mixture including this compound, particularly in the presence of salts. researchgate.net This suggests that the chelating agent can favorably influence the aggregation behavior of the surfactant. The ability to tune the aggregation behavior of surfactant-chelating agent systems has significant implications for the macroscopic properties of the formulation. chalmers.se

Chelating Agent Interaction Parameter Impact on this compound Self-Assembly
Headgroup Interaction Formation of oligomeric surfactant analogues with larger hydrophilic heads. chalmers.se
Micelle Morphology Promotes the formation of smaller, more spherical micelles. chalmers.se
Formulation Properties Can enhance foam stability, especially in the presence of salts. researchgate.net

Co-assembly with Amino Acids and Bio-macromolecular Systems

The co-assembly of surfactants with amino acids and other biomacromolecules is fundamental to many biological processes and has applications in areas like drug delivery and cosmetics. acs.orgmit.edu this compound, due to its zwitterionic nature, can engage in complex interactions with these biological molecules.

When mixed with amino acid-based surfactants like sodium lauroyl sarcosinate, this compound can participate in the formation of wormlike micelles. researchgate.net The viscosity of these systems can be significantly influenced by adjusting the pH and the ratio of the two surfactants. researchgate.net This behavior is attributed to interactions, including potential hydrogen bonding, between the different surfactant species. frontiersin.org

Interactions with larger biomacromolecules, such as proteins and polysaccharides, are also significant. For example, the combination of cocamidopropyl betaine (a related surfactant) with the cationic polymer guar gum leads to the formation of a complex coacervate. semanticscholar.orgnih.gov This process is driven by the electrostatic attraction between the cationic polymer and the mixed micelles formed by the surfactants. semanticscholar.orgnih.gov The properties of such coacervates can be controlled by adjusting the surfactant ratio, salt concentration, and dilution. semanticscholar.orgnih.gov

Bio-molecule Type of Interaction with CAHS/Related Surfactants Resulting Supramolecular Structure/Effect
Sodium Lauroyl Sarcosinate Co-micellization, potential hydrogen bonding. researchgate.netfrontiersin.orgFormation of wormlike micelles, pH-dependent viscosity changes. researchgate.net
Guar Gum (cationic polysaccharide) Electrostatic attraction with mixed micelles. semanticscholar.orgnih.govFormation of a complex coacervate with a porous interior. semanticscholar.orgnih.gov
Bovine Albumin / Zein Protein-surfactant interactions. researchgate.netUsed to assess behavior in biological systems. researchgate.net
Plant-derived macromolecules (polyphenols, etc.) Incorporation into micelles. researchgate.netIncreased micelle size and stability. researchgate.net

Rheological Behavior of Cocamidopropyl Hydroxysultaine Containing Systems

Viscoelastic Properties and Rheological Modification Capabilities

Systems containing cocamidopropyl hydroxysultaine often exhibit viscoelastic properties, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. This dual nature is crucial for product performance, affecting everything from dispensing and application to foam stability. CAHS acts as a viscosity builder, especially when formulated with anionic surfactants, transforming low-viscosity solutions into more substantial gels or creams.

A defining rheological feature of many CAHS-containing formulations is shear-thinning, also known as pseudoplasticity. This behavior is characterized by a decrease in viscosity as the applied shear rate increases. For example, a shampoo that appears thick in the bottle (low shear) flows easily when squeezed and spread through the hair (high shear). This property is attributed to the alignment and deformation of the surfactant's supramolecular structures, such as entangled micelles, under stress.

In addition to being shear-thinning, some of these systems can also exhibit thixotropy, which is a time-dependent shear-thinning behavior. A thixotropic fluid's viscosity decreases under shear and then takes a finite amount of time to recover to its original state once the stress is removed. This characteristic is advantageous for products that need to be easily applied but then remain in place, such as gels and lotions. The recovery of the internal structure after shearing is a key aspect of thixotropy and is crucial for product stability and texture.

The viscosity of solutions containing this compound is highly dependent on several external factors, primarily surfactant concentration, temperature, and the applied shear rate.

Concentration: Generally, increasing the concentration of the surfactant system leads to a significant rise in viscosity. In mixed systems, such as those with anionic surfactants, the ratio of CAHS to the co-surfactant is a critical parameter. Studies on similar zwitterionic/anionic systems show that specific molar ratios can lead to sharp peaks in viscosity due to optimal conditions for the growth of large, entangled micellar structures.

Temperature: Viscosity typically shows an inverse relationship with temperature. As the temperature of a CAHS-containing solution increases, its viscosity tends to decrease. This is due to increased thermal energy, which enhances the mobility of polymer chains and surfactant molecules, leading to a reduction in intermolecular interactions and flow resistance. This effect is a critical consideration for ensuring product stability across different storage and use conditions.

Shear Rate: As established, these systems are often non-Newtonian, and their viscosity is a function of the shear rate. The viscosity remains high at low shear rates (the "zero-shear viscosity") and decreases as the shear rate increases, demonstrating shear-thinning behavior. At very high shear rates, the viscosity may plateau at a lower value.

The interplay of these factors is summarized in the table below.

FactorGeneral Effect on ViscosityUnderlying Mechanism
Increasing Concentration IncreasesPromotes the formation and entanglement of larger micellar structures.
Increasing Temperature DecreasesIncreases molecular thermal motion, reducing intermolecular resistance to flow.
Increasing Shear Rate Decreases (Shear-Thinning)Causes alignment and disentanglement of micellar networks, reducing flow resistance.

Rheological Control in Multicomponent Formulations

The true potential of this compound as a rheology modifier is most evident in multicomponent systems. Its interactions with other ingredients, such as primary surfactants and electrolytes, allow for precise control over the final product's flow characteristics.

One of the most significant properties of CAHS is its ability to create a synergistic viscosity increase when combined with anionic surfactants like sodium lauryl ether sulfate (B86663) (SLES). While solutions of either surfactant alone may have low viscosity, their combination can result in a dramatic thickening effect.

This synergy arises from electrostatic interactions between the anionic headgroup of the SLES and the zwitterionic headgroup of the CAHS. These interactions reduce electrostatic repulsion between the headgroups, allowing them to pack more tightly. This change in packing encourages the surfactant molecules to self-assemble into large, elongated, wormlike micelles instead of small, spherical ones. The entanglement of these long, flexible "worms" creates a network that significantly increases the solution's viscosity and viscoelasticity. Research on the similar cocamidopropyl betaine (B1666868) (CAPB)/SLES system has shown that this transition to wormlike micelles can increase viscosity by an order of magnitude or more.

Surfactant SystemObserved Rheological EffectStructural Basis for Synergy
SLES + CAHS/CAPBSignificant increase in viscosity and viscoelasticity. Reduced headgroup repulsion leads to the formation of entangled wormlike micelles.
SDS + CAHS/CAPBSharp viscosity increase at low total surfactant concentrations. Transition from spherical to rodlike micelles is induced by the synergistic interaction.
SCG + CAPBEnhanced surface activity and synergistic interaction. Stronger interactions in mixed micelles compared to individual surfactants.

The rheological behavior of CAHS-containing systems can be further fine-tuned by the addition of other co-surfactants and, most notably, electrolytes like sodium chloride (NaCl).

Co-surfactants: The choice of co-surfactant can influence micellar shape and packing, thereby altering the system's rheology. For instance, adding fatty acids like dodecanoic acid to a SLES/CAPB mixture can induce transitions from wormlike to disklike micelles, which corresponds to a peak and subsequent drop in viscosity.

Electrolytes: The addition of simple salts such as NaCl has a profound effect on the viscosity of mixed anionic/amphoteric surfactant solutions. The salt ions screen the electrostatic charges on the surfactant headgroups, further reducing repulsion and promoting the growth of larger micelles. Initially, adding salt to a surfactant solution typically increases its viscosity up to a certain point (the "salt curve" peak). Beyond this optimal concentration, the viscosity may decrease as the excess salt can disrupt the micellar structure. The presence of CAHS or CAPB can reduce the amount of salt needed to achieve maximum viscosity compared to a system with only an anionic surfactant.

Correlating Supramolecular Structure with Macroscopic Rheological Response

The macroscopic rheological properties observed in CAHS-containing systems are a direct consequence of the microscopic self-assembly of surfactant molecules into supramolecular structures. The transition from low-viscosity, Newtonian fluids to high-viscosity, viscoelastic gels is fundamentally linked to changes in the size and shape of the micelles present in the solution.

In dilute solutions or in systems without synergistic partners, surfactants like CAHS typically form small, spherical micelles. These non-interacting spheres offer little resistance to flow, resulting in low viscosity. The key to viscosity building is the transition from these spherical aggregates to elongated, flexible, wormlike (or threadlike) micelles.

This morphological transition is driven by factors that favor closer packing of surfactant headgroups, as discussed previously: synergistic interactions with anionic surfactants and the charge-screening effect of electrolytes. When these wormlike micelles become long enough to overlap and entangle, they form a transient network structure, similar to that found in polymer solutions. This entangled network is responsible for the high zero-shear viscosity and pronounced viscoelasticity of the system. The shear-thinning behavior occurs when this network is disrupted and the micelles align in the direction of flow under shear stress. Further changes, such as the formation of branched or disklike micelles at high salt or co-surfactant concentrations, can lead to a decrease in viscosity after the peak.

Computational and Theoretical Modeling of Cocamidopropyl Hydroxysultaine

Molecular Dynamics Simulations for Interfacial and Aggregation Phenomena

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of surfactant systems. mdpi.com By simulating the motions of individual atoms and molecules over time, MD can reveal the microscopic mechanisms that govern macroscopic properties like interfacial tension and viscosity. mdpi.comcolab.ws These simulations are particularly valuable for understanding surfactant adsorption at interfaces and their self-assembly into larger structures. mdpi.com

MD simulations are instrumental in elucidating the role of CAHS in stabilizing emulsions by modeling its behavior at oil-water interfaces. mdpi.comub.edu In a typical simulation setup, a system is constructed with distinct oil (e.g., dodecane) and water phases, and surfactant molecules are introduced. ub.eduacs.org The simulation then tracks the migration of CAHS molecules to the interface, where their amphiphilic nature allows them to orient with their hydrophobic tails in the oil phase and their hydrophilic headgroups in the water phase.

This adsorption process leads to a reduction in the interfacial tension (IFT), a key factor in emulsification. mdpi.com Simulations can quantify the IFT and correlate it with the packing density and orientation of the surfactant molecules at the interface. mdpi.com Furthermore, MD studies can investigate synergistic effects in surfactant mixtures and the influence of environmental conditions like salinity and temperature on interfacial properties. colab.wsub.edu By analyzing the interaction energies and molecular configurations, researchers can understand how CAHS contributes to the stability of the emulsion by creating a protective layer that prevents oil droplets from coalescing. colab.ws

Table 1: Key Parameters in MD Simulations of Interfacial Phenomena

Parameter/ComponentDescriptionRelevance to CAHS ModelingSource
Force FieldsA set of parameters describing the potential energy of the system's particles. Common choices include GROMOS, CHARMM, and AMBER.Accurately represents the interactions between CAHS, water, and oil molecules. researchgate.net
Simulation BoxThe defined volume containing the oil, water, and surfactant molecules, typically with periodic boundary conditions.Creates a stable oil-water interface for studying surfactant adsorption. acs.org
Interfacial Tension (IFT)The net force per unit length at the interface between two immiscible liquids. Calculated from the pressure tensor components.Quantifies the effectiveness of CAHS in reducing oil-water tension, which is crucial for emulsification. mdpi.com
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Analyzes the hydration of the CAHS headgroup and its interaction with ions in the aqueous phase. colab.ws

Beyond the interface, MD simulations are used to study the self-assembly of CAHS molecules in bulk solution, leading to the formation of micelles and vesicles. researchgate.netrsc.org These simulations typically start with surfactant molecules randomly dispersed in a solvent. rsc.org Over the course of the simulation, the hydrophobic effect drives the aggregation of the nonpolar tails, while the hydrophilic headgroups remain exposed to the water, resulting in the spontaneous formation of organized structures. researchgate.net

These computational studies can predict the critical micelle concentration (CMC) and explore the morphology of the aggregates, which can range from spherical micelles to elongated, worm-like micelles or even more complex structures like vesicles and lamellae. rsc.orgacs.org For instance, simulations on the closely related cocamidopropyl betaine (B1666868) (CAPB) mixed with sodium dodecyl sulfate (B86663) (SDS) have shown a sphere-to-rod micelle transition at very low surfactant concentrations, a phenomenon that dramatically increases solution viscosity. acs.org By systematically varying parameters such as surfactant concentration and ionic strength, MD simulations can map out the phase behavior of CAHS solutions and provide a molecular-level understanding of the transitions between different aggregate structures. rsc.orgresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netaps.org It is particularly useful for studying molecular-level interactions with high accuracy, providing insights into the stability of molecular complexes and the intrinsic reactivity of molecules like CAHS. researchgate.netnih.gov

DFT calculations have been successfully employed to study the formation and stability of supramolecular complexes involving CAHS. nih.gov A notable study investigated the interaction between CAHS and sodium ions (Na+) in different solvent environments. nih.gov The research demonstrated that zwitterionic surfactants like CAHS can form stable complexes with cations. nih.gov

The calculations revealed that the interaction energy of these complexes is highly dependent on the dielectric constant of the solvent. nih.gov For instance, the interaction energy for the CAHS-NaCl complex was found to be highest in acetone (B3395972), a solvent with a lower dielectric constant compared to water. nih.gov DFT also allowed for a direct comparison of the interaction strength between different surfactants. In vacuum, the interaction in both neutral (zwitterion-NaCl) and positive (zwitterion-Na+) complexes was found to be less strong for CAHS compared to its counterpart, cocamidopropyl betaine (CAPB). nih.gov These findings are crucial for understanding how CAHS behaves in formulations containing various salts and solvents.

Table 2: DFT Calculated Interaction Energies for Zwitterionic Surfactant-NaCl Complexes

Surfactant ComplexSolvent (Dielectric Constant)Interaction Energy (kcal/mol)Source
Cocamidopropyl Hydroxysultaine-NaClAcetone (ε=20.7)-16.12 nih.gov
This compound-NaClMethanol (ε=32.7)-11.83 nih.gov
This compound-NaClWater (ε=78.5)-10.45 nih.gov

DFT is a powerful tool for predicting the electronic properties and chemical reactivity of molecules. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine key reactivity descriptors. researchgate.net The HOMO-LUMO energy gap (ΔE), for example, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netbohrium.com

Other important descriptors include chemical potential, hardness, and the electrophilicity index, which help in predicting how a molecule will interact in a chemical reaction. bohrium.com For instance, studies on similar zwitterionic liquids have used these DFT-derived parameters to compare their reactivity. bohrium.com A molecule with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. researchgate.net This type of analysis is fundamental to understanding the interaction of CAHS with other chemical species and surfaces, such as its role in preventing irritation from other surfactants or its function as a corrosion inhibitor. researchgate.netatamanchemicals.com

Table 3: Key DFT Reactivity Descriptors

DescriptorDefinitionRelevance to CAHS ReactivitySource
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron. Higher energy means a better electron donor. researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron. Lower energy means a better electron acceptor. researchgate.net
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA measure of chemical stability and reactivity. A larger gap implies higher stability. bohrium.com
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. Harder molecules are less reactive. bohrium.com

Quantum Mechanical Approaches to Surface Adsorption Phenomena

Quantum mechanical (QM) methods, particularly DFT, provide a fundamental understanding of the forces driving the adsorption of CAHS onto various surfaces. bohrium.com These calculations can model the interaction between a single surfactant molecule and a surface, such as calcite (a form of calcium carbonate), which is relevant in applications like enhanced oil recovery. bohrium.comresearchgate.net

QM studies can analyze the formation of supramolecular complexes between the surfactant and the surface, identifying the specific atoms involved and the nature of the chemical bonds (e.g., electrostatic, van der Waals). bohrium.com For zwitterionic surfactants, these calculations can determine how the positively charged quaternary ammonium (B1175870) group and the negatively charged sulfonate group interact with charged sites on a mineral surface. bohrium.comtudelft.nl This analysis is crucial for predicting the adsorption behavior of CAHS, which is known to increase with surfactant concentration and can be influenced by temperature and salinity. researchgate.net By modeling these interactions, QM approaches can explain how CAHS alters the wettability of a surface, a critical mechanism in detergency and oil recovery processes. bohrium.com

Advanced Analytical Techniques for Cocamidopropyl Hydroxysultaine Characterization

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in identifying and characterizing CAHS. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like cocamidopropyl hydroxysultaine. researchgate.netmdpi.com It provides information on the connectivity of atoms and the chemical environment of nuclei, primarily protons (¹H) and carbon-13 (¹³C). mdpi.comnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the foundation of structural analysis. Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer more in-depth information by revealing correlations between different nuclei. nih.gov For instance, HSQC correlates protons directly to the carbons they are attached to, while HMBC shows longer-range couplings (2-3 bonds), which is instrumental in piecing together the molecular skeleton. nih.gov These techniques are invaluable for confirming the expected structure of CAHS and identifying any potential impurities or byproducts from its synthesis.

Recent advancements in NMR, including the use of sophisticated pulse sequences and higher field strengths, along with computer-assisted structure elucidation (CASE) systems, have significantly enhanced the ability to characterize complex molecules, even at very low sample amounts. researchgate.net Machine learning algorithms are also being integrated into NMR data analysis to automate and improve the accuracy of structural predictions from spectral data. nih.govfrontiersin.org

Table 1: Key NMR Techniques for CAHS Characterization

NMR TechniqueInformation ProvidedApplication to CAHS
¹H NMR Provides information about the number and chemical environment of protons.Confirms the presence of the cocamidopropyl group, the hydroxysultaine headgroup, and the alkyl chain distribution.
¹³C NMR Provides information about the carbon skeleton of the molecule.Identifies all carbon atoms in the CAHS structure, including the carbonyl group, quaternary ammonium (B1175870) carbon, and carbons in the alkyl chain and propanediol (B1597323) moiety.
COSY Shows correlations between protons that are coupled to each other (typically on adjacent carbons).Helps to establish the connectivity of protons within the propyl and hydroxypropyl groups.
HSQC Correlates each proton to the carbon it is directly attached to.Assigns specific proton signals to their corresponding carbon signals in the CAHS molecule.
HMBC Shows correlations between protons and carbons that are separated by two or three bonds.Confirms the overall connectivity of the molecule, linking the fatty acid chain to the propylamino group and the sultaine ring.

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Component Analysis and Complexation Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. For this compound, FTIR can confirm the presence of key functional groups. For instance, the spectrum of a related compound, cocamidopropyl betaine (B1666868) (CAPB), shows characteristic absorption bands for the amide group and carboxylate group, which would be analogous to the functional groups in CAHS. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. upi.edu While CAHS itself does not have strong chromophores, UV-Vis spectroscopy can be used indirectly. A novel method for the determination of the related surfactant, cocamidopropyl betaine (CAPB), utilizes the spectral shift of a dye, Eriochrome Black T, upon interaction with the surfactant. nih.gov This colorimetric method allows for the quantification of the surfactant concentration by measuring the change in absorbance at a specific wavelength. nih.gov This approach could potentially be adapted for the quantification of CAHS.

Table 2: Spectroscopic Analysis of CAHS Functional Groups

Functional GroupExpected FTIR Absorption Range (cm⁻¹)Significance for CAHS
O-H Stretch (Alcohol) 3200-3600 (broad)Confirms the presence of the hydroxyl group on the propylsulfonate moiety.
N-H Stretch (Amide) 3100-3500Indicates the amide linkage between the fatty acid and the propylamino group.
C-H Stretch (Alkane) 2850-3000Corresponds to the long alkyl chain derived from coconut oil.
C=O Stretch (Amide) 1630-1680Confirms the presence of the amide carbonyl group.
S=O Stretch (Sulfonate) 1030-1070 and 1150-1230Key indicator of the sulfonate group in the hydroxysultaine head.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating CAHS from other components in a mixture, allowing for its accurate quantification and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Concentration Determination

HPLC methods can be developed to determine the concentration of CAHS in various products and to assess its purity by separating it from potential impurities. These impurities can include unreacted starting materials or byproducts from the manufacturing process. For instance, methods have been developed for the related compound cocamidopropyl betaine to measure impurities like dimethylaminopropylamine (DMAPA) and fatty acid amidoamine. researchgate.net Similar methodologies can be applied to ensure the quality of CAHS.

Mass Spectrometry (MS) Coupled Techniques for Molecular Species Identification and Supramolecular Complex Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying individual chemical species in a mixture. wordpress.com

For this compound, which is a mixture of molecules with different alkyl chain lengths derived from coconut oil, LC-MS can separate and identify the different homologous structures. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for surfactants that allows the intact molecule to be ionized, providing the molecular weight of each component. wordpress.comacs.org Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ions, providing structural information that aids in the definitive identification of the molecule and its impurities. researchgate.netnih.gov

Table 3: Common Impurities in Cocamidopropyl Surfactants and their Analysis

ImpurityPotential OriginAnalytical Method for Detection
Amidoamine Unreacted intermediate from the amidation of fatty acids with dimethylaminopropylamine.HPLC-MS/MS researchgate.netnih.gov
Dimethylaminopropylamine (DMAPA) Unreacted starting material.HPLC-MS/MS researchgate.netnih.gov
Free Fatty Acids Unreacted starting materials from coconut oil.Gas Chromatography (GC) or HPLC
Sodium Chloride Byproduct of the quaternization step.Ion Chromatography

Scattering and Microscopy Techniques for Supramolecular Structures

In solution, surfactants like this compound self-assemble into supramolecular structures such as micelles once they reach a certain concentration known as the critical micelle concentration (CMC). The study of these aggregates is crucial for understanding the performance of CAHS in various applications.

Light scattering techniques are widely used to characterize the size and shape of micelles in solution. tdx.cat Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity due to the Brownian motion of particles. walisongo.ac.id This information can be used to determine the hydrodynamic radius of the micelles. walisongo.ac.id Static Light Scattering (SLS) can provide information about the micellar molar mass and the shape of the aggregates. acs.org

Microscopy techniques can provide direct visualization of the supramolecular structures formed by surfactants. Polarized light microscopy can be used to identify different liquid crystalline phases that may form at higher surfactant concentrations. mdpi.com Cryo-Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for determining the morphology and size of aggregates in solution. tdx.cat These techniques have been used to study the phase behavior of similar surfactant systems, revealing the presence of micellar, hexagonal, and lamellar phases. mdpi.com

Applications of Cocamidopropyl Hydroxysultaine in Advanced Chemical Processes and Materials Science

Enhanced Oil Recovery (EOR) Formulations

Cocamidopropyl hydroxysultaine is proving to be a valuable component in formulations for enhanced oil recovery (EOR), a tertiary method for extracting crude oil from reservoirs. Its effectiveness stems from its ability to generate stable foams and alter the properties of the reservoir rock and fluids, ultimately leading to increased oil extraction.

Foam Stability and Mobility Control in Subsurface Porous Media

In EOR, foams are used to improve the sweep efficiency of injected gases like carbon dioxide or methane (B114726) by increasing their apparent viscosity and reducing their mobility. researchgate.netjgmaas.com This forces the gas to move through less permeable, oil-bearing zones of the reservoir rather than bypassing them. jgmaas.comacs.org CAHS has been identified as a robust foaming agent, capable of creating stable foams even in the challenging conditions of high salinity and high temperature often found in oil reservoirs. researchgate.netinterpore.orgcup.edu.cn

Research has shown that CAHS, often in combination with other surfactants like alpha-olefin sulfonates (AOS), can generate strong and stable foams that effectively control gas mobility. researchgate.netcup.edu.cn For instance, studies have demonstrated that foams stabilized with a mixture of AOS and CAHS can tolerate high salinity and the presence of oil, which are typically detrimental to foam stability. cup.edu.cn One study highlighted that a nanofluid composed of CAHS and graphene quantum dots (GQD) significantly improved foam stability, resulting in a finely structured foam with a low average bubble size and thick lamellae. acs.orgbohrium.com This enhanced stability leads to an increased pressure gradient across the core samples, reducing gas mobility and improving oil sweep efficiency. acs.org

Core flooding experiments have provided quantitative data on the effectiveness of CAHS-based foams. For example, in one study, the apparent viscosity of a CO2-N2 gas mixture foam generated with CAHS reached 80 mPa·s in a high-permeability core. interpore.org Another study using a CAHS and GQD nanofluid reported incremental oil recovery of up to 16.2% in Edward limestone core samples due to improved foam flooding. acs.org

Table 1: Foam Properties and Oil Recovery with CAHS-GQD Nanofluid

Core Sample Average Bubble Size (μm) Lamellae Thickness (μm) Incremental Oil Recovery (%)
Berea Sandstone 277.83 98.91 11.5
Edward Limestone 277.83 98.91 16.2
MNC Limestone 277.83 98.91 7.3

Data sourced from macroscale foam flooding experiments under reservoir conditions (3500 psi, 115 °C, 200,000 ppm brine salinity). acs.orgbohrium.com

Wettability Alteration and Interfacial Tension Reduction in Reservoir Systems

Another critical mechanism by which CAHS enhances oil recovery is through the alteration of reservoir rock wettability and the reduction of interfacial tension (IFT) between oil and water. mdpi.comresearchgate.net Many oil reservoirs are initially oil-wet, meaning the oil preferentially adheres to the rock surface, making it difficult to displace with water or gas. mdpi.com Surfactants like CAHS can adsorb onto the rock surface and alter its wettability to a more water-wet state, which facilitates the release of oil. mdpi.commdpi.com

The reduction of IFT is also crucial for mobilizing trapped oil. researchgate.net By lowering the IFT, the capillary forces that hold oil droplets in the pore throats of the rock are reduced, allowing them to be displaced more easily. mdpi.commedwinpublishers.com Formulations containing CAHS have been shown to significantly lower the IFT between crude oil and brine. google.comgoogle.com For example, a nanosurfactant formulation containing CAHS reduced the seawater-crude oil IFT by two to three orders of magnitude at 90°C. google.comgoogle.com

Table 2: Interfacial Tension Reduction with CAHS Nanosurfactant

System Temperature (°C) IFT Reduction
Seawater-Crude Oil 90 2-3 orders of magnitude

Data from studies on nanosurfactant formulations containing a zwitterionic co-surfactant (this compound). google.comgoogle.com

Gas Hydrate (B1144303) Formation Control in Industrial Systems

Gas hydrates are ice-like crystalline solids that form when water and natural gas molecules combine at low temperatures and high pressures, a common occurrence in oil and gas pipelines. google.com The formation of these hydrates can lead to blockages, causing production losses and safety hazards. google.com Chemical inhibitors are used to prevent or delay hydrate formation.

Mechanisms of Surfactant-Gas Hydrate Interactions

The mechanism by which surfactants inhibit hydrate formation is believed to involve their adsorption onto the surface of nascent hydrate crystals. consensus.appnih.gov This adsorption layer can disrupt further crystal growth by preventing gas molecules from incorporating into the hydrate lattice. researchgate.netresearchgate.net The amphoteric nature of CAHS, with both positive and negative charges, could potentially allow for effective interaction with the water molecules that form the hydrate cages. atamanchemicals.com This interaction may disrupt the hydrogen bonding network of water, which is essential for the stability of the hydrate structure. mdpi.com Molecular dynamics simulations have shown that surfactant molecules can adsorb onto hydrate surfaces and weaken the capillary liquid bridges between hydrate particles, thus preventing their agglomeration into larger, problematic plugs. consensus.app

Contributions to Green Chemistry and Sustainable Chemical Technologies

This compound is recognized for its contributions to green chemistry and sustainable technologies. polyventive.comsilverfernchemical.com A key aspect of its "green" profile is its derivation from coconut oil, a renewable resource. atamanchemicals.com Furthermore, its biodegradability is an important factor in minimizing its environmental impact.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of surfactants derived from renewable feedstocks, like CAHS, aligns with this principle. atamanchemicals.comwearewild.com In industrial applications, replacing more hazardous or less biodegradable surfactants with options like CAHS contributes to a more sustainable chemical industry. nih.govevotec.com The development and application of such bio-based surfactants are a key focus in the ongoing effort to create more environmentally friendly industrial processes. researchgate.netwearewild.com

Role in Biodegradable Surfactant Systems and Environmental Compatibility

This compound is an amphoteric surfactant valued in various applications for its performance and its environmental profile. Derived from coconut oil, it is considered a more environmentally compatible option compared to some traditional surfactants due to its biodegradability and derivation from renewable resources. spiekniej.platamanchemicals.com Its role in biodegradable surfactant systems is significant, contributing to the formulation of products that are effective while minimizing environmental impact.

The biodegradability of this compound is a key aspect of its environmental compatibility. It is classified as readily biodegradable, meaning it can be broken down by microorganisms in the environment. spiekniej.platamanchemicals.comcolonialchem.com One variant of this compound is reported to be 76% biobased and readily biodegradable according to the OECD 301D test guideline. colonialchem.com This capacity for biodegradation helps to prevent the accumulation of the substance in aquatic and terrestrial ecosystems. Furthermore, it is reported to have a low potential for bioaccumulation. makingcosmetics.com

In terms of its impact on aquatic life, there are varying data points. Some safety data sheets indicate that this compound can be toxic to aquatic life. makingcosmetics.com Specific aquatic toxicity data are presented in the table below.

Interactive Table: Aquatic Toxicity of this compound

Test Organism Endpoint Concentration Exposure Duration Reference
Fish LC50 1.3 - 2 mg/L 96 hours makingcosmetics.comshorecorporation.com
Aquatic Invertebrate (Daphnia) EC50 1.3 - 2 mg/L 48 hours makingcosmetics.com
Algae EC50 1.3 - 2 mg/L 72 hours makingcosmetics.com
Aquatic Invertebrate (Daphnia magna) EC50 3.5 mg/L Not Specified europa.eu

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a non-lethal effect in 50% of a sample population.

Development of Novel Bio-based Surfactant Alternatives

The increasing demand for sustainable and environmentally friendly products has spurred significant research and development into novel bio-based surfactant alternatives. frontiersin.orgnih.gov These alternatives aim to match or exceed the performance of existing surfactants like this compound while offering enhanced environmental and safety profiles. The primary sources for these novel surfactants are microbial fermentation and plant-derived materials. frontiersin.orgwisdomlib.org

Microbial surfactants, or biosurfactants, are produced by a variety of bacteria, yeasts, and fungi. frontiersin.orgijrrjournal.com They represent a diverse class of compounds with a wide range of properties. Some of the most promising microbial surfactants include:

Glycolipids: This class includes rhamnolipids, sophorolipids, and mannosylerythritol lipids (MELs). They are known for their excellent surface activity, biodegradability, and low toxicity. frontiersin.orgnih.gov Rhamnolipids, for instance, provide moisturizing effects suitable for personal care products. frontiersin.org

Lipopeptides: Surfactin is a well-studied example of a lipopeptide biosurfactant. These compounds are powerful surface-active agents and often exhibit antimicrobial properties, which can be beneficial for product preservation. frontiersin.org

Plant-derived surfactants are another major area of development. These are sourced from various plant materials and offer a renewable alternative to synthetic surfactants. wisdomlib.org Key categories include:

Saponins: These are naturally occurring glycosides found in many plants. mdpi.comresearchgate.net They have long been used for their foaming and cleansing properties and are biodegradable and non-toxic. mdpi.comresearchgate.net

Protein and Polysaccharide-based Surfactants: Proteins from sources like whey and polysaccharides such as xanthan gum and alginates can act as surfactants. wisdomlib.org Alkyl polyglucosides (APGs) and sucrose (B13894) esters are commercially successful examples of carbohydrate-based surfactants that are fully derived from renewable resources. researchgate.net

Recent research has also focused on the synthesis of novel bio-based amphoteric surfactants. For example, N-oxide surfactants have been synthesized from biomass-derived monosaccharides. d-nb.inforu.nlnih.gov These new surfactants have shown promising properties, including good biodegradability and significantly lower skin irritation potential compared to some conventional surfactants. d-nb.inforu.nlnih.gov

The following table provides a comparative overview of different classes of bio-based surfactant alternatives.

Interactive Table: Comparison of Novel Bio-based Surfactant Alternatives

Surfactant Class Examples Source Key Properties
Microbial Surfactants
Glycolipids Rhamnolipids, Sophorolipids, Mannosylerythritol Lipids (MELs) Bacteria, Yeast High surface activity, Biodegradable, Low toxicity, Moisturizing
Lipopeptides Surfactin, Iturin Bacteria Powerful surface tension reduction, Antimicrobial, Anti-adhesive
Plant-Derived Surfactants
Saponins Quillaja saponins, Soap nut saponins Plants (e.g., Quillaja bark, Soap nuts) Good foaming and cleansing, Biodegradable, Low toxicity
Polysaccharide-based Alkyl Polyglycosides (APGs), Sucrose Esters Sugars (e.g., glucose, sucrose), Fatty alcohols from plant oils Excellent mildness, Good foaming, Readily biodegradable
Protein-based Whey proteins, Caseins Milk, Plants Emulsifying, Foaming, Biodegradable
Novel Synthetic Bio-based
Amine-oxide surfactants N-GalA1.10, N-GalA1.12 Biomass-derived monosaccharides High solubility, Good foamability, Low skin irritation potential, Biodegradable

Despite the significant advantages of these bio-based alternatives, challenges to their widespread adoption remain, primarily related to production costs and scalability compared to established synthetic surfactants. frontiersin.org However, ongoing advancements in biotechnology and green chemistry are continuously improving the economic viability and performance of these sustainable alternatives. frontiersin.orgresearchgate.net

Q & A

Q. Key Variables :

  • Surfactant Concentration : Test 0.1–5% CAPHS solutions to balance PAH solubility and environmental toxicity .
  • Soil Composition : Vary organic matter content (e.g., 2–10%) and particle size to evaluate extraction efficiency.
  • PAH Quantification : Use gas chromatography with flame ionization detection (GC-FID) or HPLC-UV to measure PAH removal rates .
    Control Parameters : Include untreated soil samples and compare with alternative surfactants (e.g., rhamnolipids) .

Basic: What toxicological profiles support CAPHS safety in cosmetic applications, and how are conflicting data resolved?

Q. Safety Data :

  • Human Studies : Repeated insult patch tests on 51 volunteers showed no irritation at 4% CAPHS .
  • Ecotoxicity : Conflicting data exist; CAPHS is biodegradable but may harm aquatic life at high concentrations (EC₅₀: 10–50 mg/L) .
    Methodological Resolution :
  • Conduct species-specific acute/chronic toxicity assays (e.g., Daphnia magna, algae) under OECD guidelines.
  • Use read-across models to extrapolate data from structurally similar sultaines (e.g., CAPHS C12) .

Advanced: How can molecular dynamics simulations elucidate CAPHS interactions with biological membranes?

Q. Approach :

  • Coarse-Grained Models : Simulate CAPHS insertion into lipid bilayers to study surfactant-induced membrane disruption.
  • Free Energy Calculations : Quantify binding affinities for phospholipid headgroups using umbrella sampling .
    Validation : Compare simulations with experimental data from fluorescence anisotropy or calorimetry .

Basic: What are the key differences between CAPHS and cocamidopropyl betaine (CAPB) in formulation stability?

  • pH Compatibility : CAPHS remains stable in acidic to alkaline conditions (pH 2–12), whereas CAPB degrades in strong acids .
  • Impurity Profile : CAPB may contain higher residual amines (e.g., DMAPA), requiring rigorous purification steps .
    Methodological Testing : Use zeta potential measurements to assess colloidal stability in mixed surfactant systems .

Advanced: What strategies mitigate CAPHS-induced aquatic toxicity without compromising surfactant efficacy?

  • Biodegradation Enhancement : Test CAPHS with enzymatic additives (e.g., lipases) to accelerate breakdown in wastewater .
  • Ecotoxicological Buffering : Formulate with natural co-surfactants (e.g., alkyl polyglucosides) to reduce effective CAPHS concentration .

Basic: How is CAPHS characterized in terms of critical micelle concentration (CMC) and aggregation behavior?

Q. Methods :

  • Surface Tension Measurements : Plot surface tension vs. log concentration to identify CMC (typically 0.1–0.5 mM for CAPHS) .
  • Dynamic Light Scattering (DLS) : Determine micelle size distribution (hydrodynamic radius: 2–5 nm) .

Advanced: What role does CAPHS play in enhancing oil recovery (EOR) formulations, and how is its performance validated?

Mechanism : CAPHS reduces interfacial tension between brine and crude oil, improving displacement efficiency .
Validation Protocols :

  • Core Flooding Experiments : Measure oil recovery rates in sandstone cores under reservoir conditions.
  • Microemulsion Phase Studies : Use Winsor III phase diagrams to optimize CAPHS:co-solvent ratios .

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